molecular formula C18H17N3O3 B4982574 1-ethyl-6-methoxy-4-oxo-N-2-pyridinyl-1,4-dihydro-3-quinolinecarboxamide

1-ethyl-6-methoxy-4-oxo-N-2-pyridinyl-1,4-dihydro-3-quinolinecarboxamide

Cat. No.: B4982574
M. Wt: 323.3 g/mol
InChI Key: WQGKNHWQUQIHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-6-methoxy-4-oxo-N-2-pyridinyl-1,4-dihydro-3-quinolinecarboxamide, also known as Etonitazene, is a synthetic opioid analgesic that was first synthesized in 1957. Etonitazene exhibits strong analgesic properties and has been used in scientific research to study the mechanisms of opioid receptor activation.

Mechanism of Action

1-ethyl-6-methoxy-4-oxo-N-2-pyridinyl-1,4-dihydro-3-quinolinecarboxamide binds to the mu-opioid receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of pain perception. This mechanism of action is similar to other opioid analgesics, such as morphine and fentanyl.
Biochemical and Physiological Effects:
This compound has been shown to produce strong analgesic effects in animal models. It has also been shown to produce respiratory depression, sedation, and hypothermia. This compound has been found to have a higher potency than morphine and fentanyl, which makes it a valuable tool for scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-6-methoxy-4-oxo-N-2-pyridinyl-1,4-dihydro-3-quinolinecarboxamide in scientific research is its high potency, which allows for the use of smaller doses and reduces the amount of compound needed for experiments. However, this compound is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, the potential for abuse and addiction limits its use in clinical settings.

Future Directions

1. Investigating the potential for developing new opioid analgesics based on the structure of 1-ethyl-6-methoxy-4-oxo-N-2-pyridinyl-1,4-dihydro-3-quinolinecarboxamide.
2. Studying the effects of this compound on different opioid receptors and their subtypes.
3. Investigating the potential for using this compound in combination with other drugs to enhance its analgesic effects and reduce its side effects.
4. Studying the effects of this compound on different animal models of pain and inflammation.
5. Investigating the potential for using this compound as a tool for studying the mechanisms of opioid addiction and withdrawal.

Synthesis Methods

1-ethyl-6-methoxy-4-oxo-N-2-pyridinyl-1,4-dihydro-3-quinolinecarboxamide is synthesized through a multi-step process that involves the condensation of 2-cyanopyridine with ethyl acetoacetate, followed by reduction with lithium aluminum hydride to yield the intermediate 1-ethyl-4-hydroxy-6-methoxypyridine. This intermediate is then reacted with 3-chloro-1,2-dihydro-2-oxoquinoline-4-carboxylic acid to produce this compound.

Scientific Research Applications

1-ethyl-6-methoxy-4-oxo-N-2-pyridinyl-1,4-dihydro-3-quinolinecarboxamide has been used in scientific research to study the mechanisms of opioid receptor activation. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This compound has also been used to study the effects of opioids on the central nervous system and to investigate the potential for developing new opioid analgesics.

Properties

IUPAC Name

1-ethyl-6-methoxy-4-oxo-N-pyridin-2-ylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-21-11-14(18(23)20-16-6-4-5-9-19-16)17(22)13-10-12(24-2)7-8-15(13)21/h4-11H,3H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGKNHWQUQIHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.